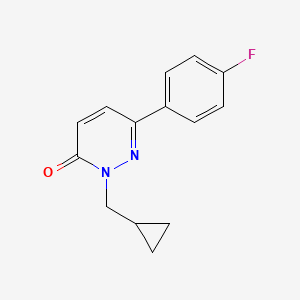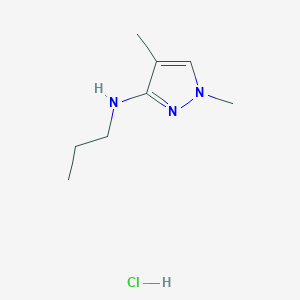![molecular formula C11H21NO2 B15114184 1-[2-(Hydroxymethyl)pyrrolidin-1-yl]-3,3-dimethylbutan-1-one](/img/structure/B15114184.png)
1-[2-(Hydroxymethyl)pyrrolidin-1-yl]-3,3-dimethylbutan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[2-(Hydroxymethyl)pyrrolidin-1-yl]-3,3-dimethylbutan-1-one is a chemical compound that features a pyrrolidine ring, a hydroxymethyl group, and a dimethylbutanone moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(Hydroxymethyl)pyrrolidin-1-yl]-3,3-dimethylbutan-1-one can be achieved through several synthetic routes. One common method involves the reaction of a pyrrolidine derivative with a suitable aldehyde or ketone under reductive amination conditions. The reaction typically requires a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also incorporate advanced purification techniques such as chromatography or crystallization to ensure the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1-[2-(Hydroxymethyl)pyrrolidin-1-yl]-3,3-dimethylbutan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the butanone moiety can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles such as halides, amines, or thiols
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Derivatives with different functional groups replacing the hydroxymethyl group
Aplicaciones Científicas De Investigación
1-[2-(Hydroxymethyl)pyrrolidin-1-yl]-3,3-dimethylbutan-1-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 1-[2-(Hydroxymethyl)pyrrolidin-1-yl]-3,3-dimethylbutan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
1-[2-(Hydroxymethyl)pyrrolidin-1-yl]prop-2-en-1-one: A similar compound with a prop-2-en-1-one moiety instead of the dimethylbutanone moiety.
Pyrrolidin-2-ones: Compounds featuring a pyrrolidin-2-one ring, which are structurally related and share some chemical properties.
Uniqueness
1-[2-(Hydroxymethyl)pyrrolidin-1-yl]-3,3-dimethylbutan-1-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound in various research and industrial applications.
Propiedades
Fórmula molecular |
C11H21NO2 |
|---|---|
Peso molecular |
199.29 g/mol |
Nombre IUPAC |
1-[2-(hydroxymethyl)pyrrolidin-1-yl]-3,3-dimethylbutan-1-one |
InChI |
InChI=1S/C11H21NO2/c1-11(2,3)7-10(14)12-6-4-5-9(12)8-13/h9,13H,4-8H2,1-3H3 |
Clave InChI |
WIDJSQPKMYHULT-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)CC(=O)N1CCCC1CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(2-furyl)-N-[(1-propyl-1H-pyrazol-3-yl)methyl]methanamine](/img/structure/B15114107.png)
![N-methyl-N-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]benzamide](/img/structure/B15114111.png)
![1-[1-(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)piperidin-4-yl]-3-(2-methoxyethyl)imidazolidine-2,4-dione](/img/structure/B15114121.png)
![N-tert-butyl-4-({methyl[4-(trifluoromethyl)pyridin-2-yl]amino}methyl)piperidine-1-carboxamide](/img/structure/B15114132.png)
![N-[(1,3-dimethylpyrazol-4-yl)methyl]-1-(2-fluoroethyl)-4-methylpyrazol-3-amine;hydrochloride](/img/structure/B15114136.png)

![4-cyclopropyl-3-[1-(5-fluoropyrimidin-4-yl)piperidin-4-yl]-1-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B15114145.png)
![N-methyl-N-(1-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperidin-3-yl)methanesulfonamide](/img/structure/B15114148.png)
![1-(difluoromethyl)-N-[(1-isopropyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B15114156.png)
![6-[4-(Fluoromethyl)piperidine-1-carbonyl]-1,3-benzothiazole](/img/structure/B15114163.png)

![3-(3-{[(6-Methylpyridazin-3-yl)oxy]methyl}pyrrolidine-1-carbonyl)-4,5,6,7-tetrahydro-2,1-benzoxazole](/img/structure/B15114174.png)
![1-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl]-N,N-dimethylpiperidin-4-amine](/img/structure/B15114185.png)
